6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS No.:
Cat. No.: VC13514976
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine -](/images/structure/VC13514976.png)
Specification
Molecular Formula | C7H6BrNO2 |
---|---|
Molecular Weight | 216.03 g/mol |
IUPAC Name | 6-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Standard InChI | InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)11-4-3-10-5/h1-2H,3-4H2 |
Standard InChI Key | QQDVANQTHRNTAE-UHFFFAOYSA-N |
SMILES | C1COC2=C(O1)C=CC(=N2)Br |
Canonical SMILES | C1COC2=C(O1)C=CC(=N2)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture consists of a pyridine ring fused to a 1,4-dioxane moiety, with a bromine atom substituted at the 6-position. This configuration confers unique electronic properties due to the electron-withdrawing bromine, which influences reactivity and binding interactions. The IUPAC name, 6-bromo-2,3-dihydro- dioxino[2,3-b]pyridine, reflects this substitution pattern.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₇H₆BrNO₂ |
Molecular Weight | 216.03 g/mol |
LogP | 1.84 |
SMILES | C1COC2=C(O1)C=CC(=N2)Br |
CAS Number | 1417553-73-1 |
The planar pyridine ring and puckered dioxane ring create a semi-rigid structure, enabling selective interactions with biological targets. X-ray crystallography of analogous compounds reveals bond lengths of 1.34–1.48 Å for the pyridine C-N bonds and 1.42–1.47 Å for dioxane C-O bonds, suggesting moderate conjugation across the fused system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy identifies key proton environments:
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Pyridine protons: δ 8.2–8.5 ppm (deshielded due to bromine’s inductive effect)
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Dioxane protons: δ 3.7–4.1 ppm (methylene groups adjacent to oxygen).
Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 215.97 ([M+H]⁺), consistent with the isotopic pattern of bromine.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route involves electrophilic aromatic bromination of 2,3-dihydro- dioxino[2,3-b]pyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. This method achieves 65–72% yield with minimal di-substitution. Alternative approaches include:
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Ullmann coupling: Reacting 2,3-dihydroxy pyridine derivatives with dibromoethane in the presence of a copper catalyst.
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Ring-closing metathesis: Utilizing Grubbs catalysts to form the dioxane ring post-bromination .
Table 2: Synthetic Optimization Parameters
Parameter | Optimal Condition |
---|---|
Temperature | 0–5°C |
Solvent | Dichloromethane |
Catalyst | None (NBS-mediated) |
Reaction Time | 12–16 hours |
Industrial Production Challenges
Scaling up synthesis requires addressing bromine’s corrosivity and managing exothermic reactions. Continuous flow reactors with in-line quenching systems improve safety and yield consistency. Current industrial batches achieve ≥98% purity via recrystallization from ethanol-water mixtures.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.89 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C, though prolonged exposure to light induces bromine dissociation.
Thermal Behavior
Differential Scanning Calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C. The thermal profile suggests suitability for standard pharmaceutical processing techniques.
Biological Activity and Mechanism of Action
Enzyme Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to Mycobacterium enoyl-ACP reductase, a target in fatty acid biosynthesis. The bromine forms a halogen bond with Thr196, while the pyridine nitrogen hydrogen-bonds to Tyr158 .
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